Positional Isomerism: para vs. ortho
The target compound (4-aminomethyl) is a positional isomer of 2-(aminomethyl)-N-(2-methoxyethyl)aniline (CAS 1247846-50-9). While both share identical molecular formula and weight, the substitution pattern alters electronic distribution and steric environment. The 4-substituted isomer is expected to exhibit different reactivity in cross-coupling reactions and distinct binding geometry in biological targets due to the linear alignment of the aminomethyl group with the para-substituted nitrogen . Although direct comparative bioactivity data for this specific pair is not available in the primary literature, the fundamental difference in regiochemistry is a well-established determinant of activity in medicinal chemistry .
| Evidence Dimension | Positional Isomerism (Regiochemistry) |
|---|---|
| Target Compound Data | 4-aminomethyl substitution (para) |
| Comparator Or Baseline | 2-(aminomethyl)-N-(2-methoxyethyl)aniline (ortho), CAS 1247846-50-9 |
| Quantified Difference | Structural: para vs. ortho substitution |
| Conditions | Structural comparison |
Why This Matters
Positional isomerism can drastically alter target binding and selectivity; procurement of the correct regioisomer is essential for reproducible SAR studies.
